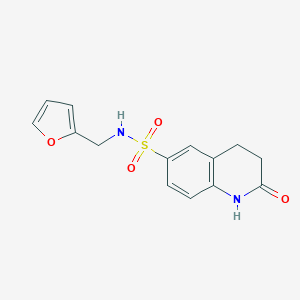![molecular formula C21H23Cl2N3O B269668 N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B269668.png)
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in several biological processes, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroimaging.
作用機序
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide binds to TSPO with high affinity and specificity, leading to the modulation of various cellular processes, including the regulation of mitochondrial function, the modulation of immune response, and the regulation of apoptosis. The exact mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide on TSPO is still being studied, but it is believed to involve the modulation of protein-protein interactions and the regulation of gene expression.
Biochemical and Physiological Effects
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide has been shown to modulate the expression of several genes involved in immune response, inflammation, and apoptosis. It has also been shown to modulate the activity of several enzymes involved in mitochondrial function, including the regulation of oxidative phosphorylation and the production of reactive oxygen species. These effects have been linked to the potential therapeutic applications of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide in various neurological disorders.
実験室実験の利点と制限
One of the main advantages of using N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide in lab experiments is its high specificity and sensitivity for TSPO. This allows for the accurate detection and quantification of TSPO expression, which is important for understanding the role of TSPO in various biological processes. However, one of the limitations of using N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide is its relatively short half-life, which can limit its use in longitudinal studies.
将来の方向性
There are several future directions for the use of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide in scientific research. One potential application is the use of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide as a biomarker for the early detection and diagnosis of neurological disorders, particularly those associated with neuroinflammation. Another potential application is the development of new therapeutics targeting TSPO, which could have significant implications for the treatment of various neurological disorders. Additionally, further studies are needed to better understand the exact mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide on TSPO, as well as its potential interactions with other cellular processes.
合成法
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzylamine with 1H-pyrazole-4-carboxylic acid, followed by the formation of an amide bond with 1-adamantylamine. The final product is obtained through purification and characterization using various analytical techniques.
科学的研究の応用
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide has been used as a radioligand for positron emission tomography (PET) imaging of TSPO in various preclinical and clinical studies. It has been shown to be a highly specific and sensitive marker for neuroinflammation, which is associated with several neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
製品名 |
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide |
|---|---|
分子式 |
C21H23Cl2N3O |
分子量 |
404.3 g/mol |
IUPAC名 |
N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H23Cl2N3O/c22-18-2-1-13(6-19(18)23)11-26-12-17(10-24-26)25-20(27)21-7-14-3-15(8-21)5-16(4-14)9-21/h1-2,6,10,12,14-16H,3-5,7-9,11H2,(H,25,27) |
InChIキー |
QVWICQPCGMILLJ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CN(N=C4)CC5=CC(=C(C=C5)Cl)Cl |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CN(N=C4)CC5=CC(=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-diethyl-4-{[2-(2-furyl)-1,3-thiazol-4-yl]methoxy}-3-methoxybenzamide](/img/structure/B269586.png)
![4-[(1,3-Benzodioxol-5-yloxy)methyl]-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B269587.png)
![3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B269589.png)


![3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B269599.png)
![3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-4H-chromen-4-one](/img/structure/B269600.png)
![N-{3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]phenyl}benzenesulfonamide](/img/structure/B269601.png)


![2-methyl-3-oxo-N-[2-(vinyloxy)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B269608.png)

![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]norleucine](/img/structure/B269612.png)